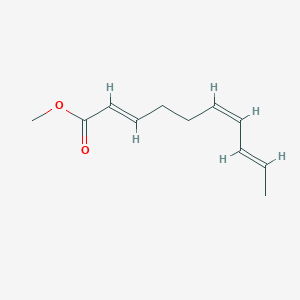

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a methyl ester derivative of decatrienoic acid and is characterized by its conjugated triene system, which contributes to its unique chemical properties. This compound is often used in various chemical and industrial applications due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,6Z,8E)-deca-2,6,8-trienoate typically involves the esterification of decatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: Reduction reactions can convert the triene system into a more saturated compound.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Amides and ethers.

Applications De Recherche Scientifique

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of fragrances and flavoring agents

Mécanisme D'action

The mechanism of action of methyl (2E,6Z,8E)-deca-2,6,8-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, which can modulate biological pathways. It may interact with enzymes and receptors, influencing cellular processes such as inflammation and microbial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Spilanthol: An alkylamide with similar structural features, known for its tingling sensation and use in oral care products.

Sanshool: Found in Sichuan pepper, known for its numbing and tingling effects.

Capsaicin: The active component in chili peppers, known for its pungent heat

Uniqueness

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is unique due to its specific triene system, which imparts distinct chemical reactivity and biological activity. Its ester functional group also allows for diverse chemical modifications, making it a versatile compound in various applications .

Activité Biologique

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate, also known as methyl deca-2,4,6-trienoate, is a compound recognized primarily for its role as an aggregation pheromone in certain insect species, particularly the brown-winged green bug (Plautia stali). This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.244 g/mol

- CAS Number : 51544-64-0

Biological Functions

- Pheromonal Activity :

-

Isomerization :

- The compound is prone to isomerization when exposed to light or heat. This property can lead to the formation of various isomers which may affect its efficacy as a pheromone in field applications. Understanding the stability of these compounds under different environmental conditions is crucial for their use in pest management strategies .

Case Studies

-

Field Trapping Efficacy :

- A study by Khrimian et al. (2008) demonstrated that geometric isomers of methyl deca-2,4,6-trienoate could be utilized effectively in traps for the invasive brown marmorated stink bug (Halyomorpha halys). The research highlighted how different isomers influenced trapping success rates and insect behavior .

- Synthesis and Application :

Biological Activity Table

| Activity Type | Description | Reference |

|---|---|---|

| Pheromone Role | Attracts Plautia stali for mating | |

| Isomer Stability | Susceptible to light-induced isomerization | |

| Field Applications | Effective in trapping invasive pests |

The biological activity of this compound is primarily mediated through its interaction with specific receptors in insects. These interactions trigger behavioral responses such as attraction and aggregation:

- Receptor Interaction : The compound interacts with olfactory receptors in insects that are tuned to detect pheromonal signals. This interaction initiates a cascade of neural responses leading to behavioral changes.

Propriétés

IUPAC Name |

methyl (2E,6Z,8E)-deca-2,6,8-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDREBFLOKGKA-VGRAICDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.